Cas no 23670-94-2 ((8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione)

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione structure
23670-94-2 structure
Product Name:(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
CAS-nummer:23670-94-2
MF:C29H46O2
MW:426.674349308014
CID:239996
PubChem ID:5490007
Update Time:2025-04-19

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione Chemische en fysische eigenschappen

Naam en identificatie

    • Stigmast-4-ene-3,6-dione
    • (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
    • OXOSITOSTENONE, 6-(P)
    • 3,6-dioxostigmast-4-ene
    • D4-Sitosterol-3,6-dione
    • stigmast-4-en-3,6-dione
    • stigmasta-4-en-3,6-dione
    • stigmasta-4-ene-3,6-dione
    • (24R)-24-Ethylcholest-4-ene-3,6-dione
    • [ "" ]
    • OXOSITOSTENONE,6-(P)
    • W2336
    • FS-10036
    • SCHEMBL1654849
    • 57458-57-8
    • AKOS022184790
    • CHEBI:191778
    • (24R)-24-Ethylcholest-4-ene-3,6-dione;4-Sitosterol-3,6-dione
    • DTXSID50946484
    • (8S, 9S, 10R, 13R, 14S, 17R)-17-[(2R, 5R)-5-ethyl-6-methylheptan-2-yl]-10, 13-dimethyl-2, 7, 8, 9, 11, 12, 14, 15, 16, 17-decahydro-1H-cyclopenta[a]phenanthrene-3, 6-dione
    • 23670-94-2
    • (-)-Stigmast 4-ene 3,6-dione
    • Stigmast 4-ene 3,6-dione
    • CS-0016608
    • (1R,3AS,3BS,9AR,9BS,11AR)-1-[(2R,5R)-5-ETHYL-6-METHYLHEPTAN-2-YL]-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHRENE-5,7-DIONE
    • UVFOCYGYACXLAY-ZDQUCUCBSA-N
    • HY-N1221
    • (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
    • Inchi: 1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1
    • InChI-sleutel: UVFOCYGYACXLAY-ZDQUCUCBSA-N
    • LACHT: O=C1C2=CC(CC[C@]2(C)[C@H]2CC[C@]3(C)[C@@H]([C@H](C)CC[C@@H](CC)C(C)C)CC[C@H]3[C@@H]2C1)=O

Berekende eigenschappen

  • Exacte massa: 426.35000
  • Monoisotopische massa: 426.349780706g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 748
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 34.1
  • XLogP3: 8.4

Experimentele eigenschappen

  • Kleur/vorm: Cryst.
  • Dichtheid: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 172-174 ºC
  • Kookpunt: 523.4±20.0 °C at 760 mmHg
  • Vlampunt: 192.8±18.8 °C
  • Oplosbaarheid: Insuluble (2.4E-5 g/L) (25 ºC),
  • PSA: 34.14000
  • LogboekP: 7.41200
  • Dampfdruk: 0.0±1.4 mmHg at 25°C

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione Beveiligingsinformatie

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
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¥1475.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
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TargetMol Chemicals
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ChromaDex Standards
ASB-00015442-005-5mg
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23670-94-2 96%
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$136.00 2023-10-25
ChromaDex Standards
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TargetMol Chemicals
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¥ 1,900 2023-07-10
TargetMol Chemicals
TN5062-1 mL * 10 mM (in DMSO)
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¥ 2000 2023-09-15
TargetMol Chemicals
TN5062-1 ml * 10 mm
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¥ 2000 2024-07-19
TargetMol Chemicals
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¥ 1900 2024-07-24
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¥ 2000 2024-07-24

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione Gerelateerde literatuur

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